1-Ethanesulfonyl-1H-pyrazol-4-ol
Description
Properties
IUPAC Name |
1-ethylsulfonylpyrazol-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O3S/c1-2-11(9,10)7-4-5(8)3-6-7/h3-4,8H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPDIXWMYIXKBMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1C=C(C=N1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Sulfonation of 1H-Pyrazol-4-ol
The most straightforward approach involves reacting 1H-pyrazol-4-ol (1 ) with ethanesulfonyl chloride (2 ) under basic conditions. Pyrazole’s N1-position nitrogen, with a calculated pKa of 14.2, undergoes deprotonation by bases like diisopropylethylamine (DIEA) or triethylamine (TEA), facilitating nucleophilic attack on the electrophilic sulfur center of 2 (Figure 1A). However, competing O-sulfonation at the C4-hydroxyl group (pKa ~9.8) necessitates careful base selection.
Optimized Protocol :
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1 (1.0 equiv, 84 mg) and DIEA (2.5 equiv) in anhydrous DMF (5 mL)
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Dropwise addition of 2 (1.2 equiv) at 0°C, stirred 12 h at 25°C
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Quench with ice-water, extract with EtOAc (3 × 15 mL), dry (MgSO)
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Column chromatography (SiO, hexane/EtOAc 3:1) yields 1-ethanesulfonyl-1H-pyrazol-4-ol (3 ) in 43% yield.
Key Challenges :
Protection-Deprotection Strategy for Enhanced Regiocontrol
To suppress O-sulfonation, a tert-butyldimethylsilyl (TBS) protecting group strategy proves effective (Figure 1B):
Protection of C4-Hydroxyl
Procedure :
N1-Sulfonation
Conditions :
TBS Deprotection
Final Step :
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5 (1.0 equiv) and tetrabutylammonium fluoride (TBAF, 1.1 equiv) in THF (3 mL)
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Stirred 2 h at 25°C, yielding 3 in 95% purity (72% overall yield).
Advantages :
Alternative Synthetic Approaches
Nucleophilic Aromatic Substitution of 1-Bromo Derivatives
4-Hydroxy-1-bromo-1H-pyrazole (6 ) reacts with sodium ethanesulfinate (7 ) under Pd catalysis (Figure 1C):
Conditions :
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6 (1.0 equiv), 7 (2.0 equiv), Pd(OAc) (5 mol%), Xantphos (10 mol%)
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DMSO (3 mL), 110°C, 24 h under N
Mechanistic Insight :
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Oxidative addition of Pd(0) to 6 forms Pd(II) intermediate
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Transmetalation with 7 followed by reductive elimination yields 3 .
Limitations :
Microwave-Assisted One-Pot Synthesis
Combining protection and sulfonation steps via microwave irradiation enhances efficiency:
Protocol :
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1 (1.0 equiv), TBSCl (1.5 equiv), DIEA (3.0 equiv) in DMF (2 mL)
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Microwave: 100°C, 10 min
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Add 2 (1.1 equiv), microwave: 120°C, 20 min
Benefits :
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR) Analysis
NMR (400 MHz, DMSO-) :
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δ 7.92 (s, 1H, H3-pyrazole)
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δ 7.35 (s, 1H, H5-pyrazole)
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δ 3.41 (q, J = 7.3 Hz, 2H, SCH)
NMR (101 MHz, DMSO-) :
High-Resolution Mass Spectrometry (HRMS)
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Time (h) | Scale (g) |
|---|---|---|---|---|
| Direct sulfonation | 43 | 88 | 14 | 0.1–1 |
| Protection-deprotect | 72 | 95 | 20 | 1–5 |
| Pd-catalyzed | 58 | 99 | 24 | 0.5–2 |
| Microwave | 68 | 93 | 0.5 | 0.1–3 |
Key Observations :
-
Protection-deprotection offers optimal balance of yield and scalability
Industrial-Scale Considerations
Cost-Benefit Analysis
Chemical Reactions Analysis
Types of Reactions: 1-Ethanesulfonyl-1H-pyrazol-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted pyrazoles, depending on the reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry and Drug Development
Antimicrobial Activity
Research indicates that derivatives of 1H-pyrazol-4-ol exhibit significant antimicrobial properties. For instance, studies have shown that certain pyrazole derivatives demonstrate potent antifungal activity against strains such as Candida albicans and Mycobacterium tuberculosis . The structural modifications of the pyrazole scaffold can enhance its efficacy against various microbial pathogens, making it a valuable candidate for developing new antimicrobial agents.
Anti-inflammatory Properties
The anti-inflammatory potential of 1-ethanesulfonyl-1H-pyrazol-4-ol has been explored in several studies. Specific derivatives have been evaluated for their ability to inhibit inflammatory pathways, showing promising results comparable to established anti-inflammatory drugs like diclofenac sodium . These compounds may serve as leads for designing novel anti-inflammatory medications.
Anticancer Applications
Cytotoxicity Against Tumor Cells
Recent studies have highlighted the anticancer properties of pyrazole derivatives. For example, compounds derived from 1H-pyrazol-4-ol have been tested against various cancer cell lines, including A549 (lung cancer) and HepG2 (liver cancer), demonstrating significant cytotoxic effects . The mechanism of action often involves apoptosis induction and inhibition of cell proliferation, making these compounds attractive for further development as anticancer agents.
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) is crucial for optimizing the anticancer activity of pyrazole derivatives. Research has shown that specific substitutions on the pyrazole ring can lead to enhanced potency against cancer cells . For instance, modifications that improve lipophilicity or target specificity can significantly increase the effectiveness of these compounds in preclinical models.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-Ethanesulfonyl-1H-pyrazol-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors .
Comparison with Similar Compounds
Key Observations:
The sulfonyl chloride in 3-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride exhibits higher reactivity, enabling facile nucleophilic substitutions, whereas the ethanesulfonyl group in the target compound may confer stability .
Electronic Properties: Sulfonyl groups withdraw electron density, activating the pyrazole ring for electrophilic attacks. This effect is less pronounced in the oxan-4-yl derivative, where the ether oxygen donates electron density through resonance .
Crystallographic Data :
- The compound in demonstrates a planar conformation (mean C–C bond length = 0.002 Å), stabilized by conjugation between pyrazole and triazole rings. Similar planarization may occur in the target compound, enhancing π-π stacking interactions in biological systems.
Biological Activity
1-Ethanesulfonyl-1H-pyrazol-4-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
1-Ethanesulfonyl-1H-pyrazol-4-ol is characterized by the following chemical structure:
- IUPAC Name : 1-Ethanesulfonyl-1H-pyrazol-4-ol
- Molecular Formula : C5H8N2O3S
- Molecular Weight : 176.19 g/mol
The compound features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.
The biological activity of 1-Ethanesulfonyl-1H-pyrazol-4-ol is primarily attributed to its ability to interact with various biomolecules. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or cancer cell proliferation.
- Receptor Modulation : It can act on receptors that mediate cellular signaling, influencing processes such as apoptosis and cell cycle progression.
- Oxidative Stress Induction : The compound may induce oxidative stress in target cells, leading to apoptosis or necrosis.
Anticancer Activity
Research indicates that 1-Ethanesulfonyl-1H-pyrazol-4-ol exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including:
These findings suggest that the compound could be developed into a therapeutic agent for cancer treatment.
Anti-inflammatory Activity
In addition to its anticancer effects, 1-Ethanesulfonyl-1H-pyrazol-4-ol has demonstrated anti-inflammatory properties. Studies have reported:
- Reduction in Pro-inflammatory Cytokines : The compound significantly lowers levels of TNF-alpha and IL-6 in activated macrophages.
Antimicrobial Activity
Emerging data suggests that this pyrazole derivative may possess antimicrobial properties against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 25 | |
| Escherichia coli | 30 | |
| Candida albicans | 15 |
Case Studies and Research Findings
Several studies have explored the biological activity of pyrazole derivatives, including 1-Ethanesulfonyl-1H-pyrazol-4-ol:
- Study on Anticancer Effects :
- Anti-inflammatory Mechanism Investigation :
- Antimicrobial Activity Assessment :
Q & A
Q. What are the recommended synthetic routes for 1-Ethanesulfonyl-1H-pyrazol-4-ol, and how can reaction conditions be optimized?
The synthesis of pyrazole derivatives often involves cyclocondensation of hydrazines with β-keto esters or ketones, followed by sulfonylation. For example, β-keto esters can react with hydrazine derivatives under acidic or basic conditions to form pyrazole cores . Ethanesulfonyl groups can be introduced via sulfonylation using ethanesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine). Optimization may involve adjusting stoichiometry, temperature (e.g., 0–25°C), and solvent polarity (e.g., dichloromethane or THF) to minimize side reactions like over-sulfonylation .
Q. How can X-ray crystallography be employed to resolve the molecular structure of 1-Ethanesulfonyl-1H-pyrazol-4-ol?
Single-crystal X-ray diffraction is critical for unambiguous structural determination. Crystals suitable for diffraction can be grown via slow evaporation in solvents like ethanol or ethyl acetate. The SHELX suite (e.g., SHELXL) is widely used for refinement, leveraging least-squares minimization to model atomic positions and thermal parameters . Hydrogen bonding patterns, such as those between the sulfonyl oxygen and hydroxyl groups, should be analyzed using graph-set notation to understand packing motifs .
Q. What spectroscopic techniques are essential for characterizing 1-Ethanesulfonyl-1H-pyrazol-4-ol?
- NMR : H and C NMR can confirm the pyrazole ring substitution pattern and sulfonyl group integration. For example, the deshielded proton at the 4-position of the pyrazole ring typically appears near δ 8.0–8.5 ppm .
- MS : High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation pathways, distinguishing between isomeric byproducts.
- IR : Strong absorption bands near 1150–1300 cm confirm sulfonyl (S=O) stretching .
Advanced Research Questions
Q. How do hydrogen-bonding interactions in 1-Ethanesulfonyl-1H-pyrazol-4-ol influence its solid-state properties and reactivity?
The hydroxyl and sulfonyl groups participate in intermolecular hydrogen bonds, forming dimers or chains that stabilize the crystal lattice. Graph-set analysis (e.g., Etter’s rules) can classify motifs like rings, which may correlate with solubility and melting behavior . Disruption of these interactions in solution via polar aprotic solvents (e.g., DMSO) can enhance reactivity in subsequent reactions .
Q. What experimental strategies mitigate contradictions between computational predictions and observed reactivity?
Discrepancies between DFT-calculated reaction pathways and experimental outcomes often arise from solvent effects or transition-state stabilization. Validate computational models by:
- Comparing calculated H NMR chemical shifts with experimental data.
- Conducting kinetic isotope effect studies to probe rate-determining steps.
- Using electrochemical methods (e.g., cyclic voltammetry) to assess redox behavior under varying conditions .
Q. How can enantiomeric impurities be detected and resolved in chiral derivatives of 1-Ethanesulfonyl-1H-pyrazol-4-ol?
Chiral stationary phases (e.g., Chiralpak AD-3) in HPLC can separate enantiomers by leveraging π-π interactions and hydrogen bonding. Methanol-rich mobile phases enhance solvophobic interactions, improving resolution. Absolute configuration can be confirmed via X-ray crystallography or electronic circular dichroism (ECD) .
Q. What methodologies optimize the regioselectivity of electrophilic substitutions on the pyrazole ring?
Electron-withdrawing groups (e.g., sulfonyl) direct electrophiles to the less electron-deficient positions. For example, nitration may favor the 3-position over the 5-position due to resonance stabilization. Use directing groups (e.g., Boc-protected amines) or Lewis acid catalysts (e.g., FeCl) to control regiochemistry .
Q. How can reaction byproducts be systematically identified and minimized during scale-up?
- LC-MS/MS : Monitor reaction progress in real-time to detect intermediates and side products.
- DoE (Design of Experiments) : Vary parameters like temperature, catalyst loading, and solvent to identify critical factors affecting purity.
- Recrystallization : Use solvent pairs (e.g., ethanol/water) to remove polar byproducts .
Methodological Considerations
- Crystallography : Refine disorder models in SHELXL using PART and SIMU instructions to handle flexible ethanesulfonyl groups .
- Spectral Analysis : Compare experimental IR and NMR data with simulated spectra from computational tools (e.g., Gaussian) to validate assignments .
- Safety : Store the compound at room temperature in airtight containers, avoiding prolonged exposure to moisture due to sulfonyl group hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
